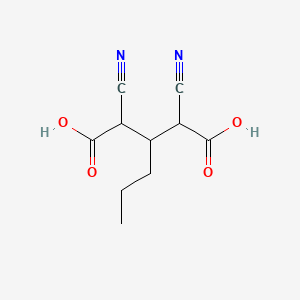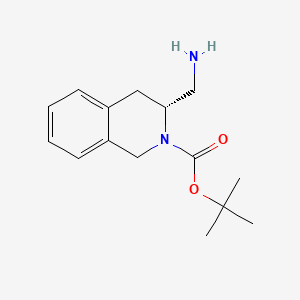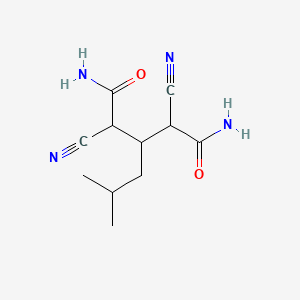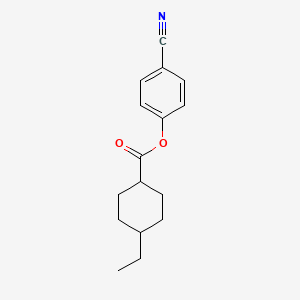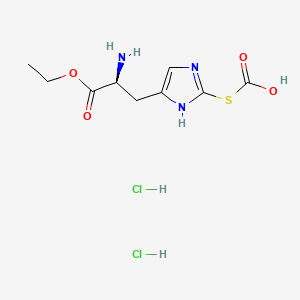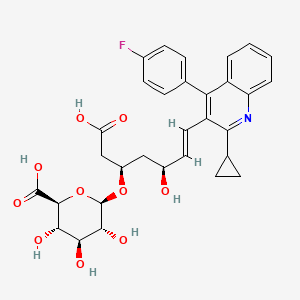![molecular formula C11H19NO9 B583364 CMP SIALIC ACID, [SIALIC-6-14C] CAS No. 147385-62-4](/img/new.no-structure.jpg)
CMP SIALIC ACID, [SIALIC-6-14C]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CMP SIALIC ACID, [SIALIC-6-14C] is a radiolabeled form of cytidine 5’-monophosphate sialic acid. Sialic acids are a family of nine-carbon sugars that are commonly found at the terminal positions of glycoproteins and glycolipids on cell surfaces. These acids play crucial roles in cellular recognition, signaling, and stability of glycoproteins . The radiolabeling with carbon-14 allows for the tracking and study of sialic acid metabolism and its incorporation into glycoconjugates.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of CMP SIALIC ACID, [SIALIC-6-14C] typically involves the enzymatic synthesis using CMP-sialic acid synthetase. This enzyme catalyzes the reaction between cytidine triphosphate (CTP) and sialic acid to form CMP-sialic acid . The radiolabeled sialic acid can be synthesized by incorporating carbon-14 into the sialic acid precursor before the enzymatic reaction.
Industrial Production Methods: Industrial production of CMP SIALIC ACID, [SIALIC-6-14C] involves large-scale fermentation processes using genetically engineered bacteria that express CMP-sialic acid synthetase. The bacteria are cultured in media containing the radiolabeled precursor, and the CMP SIALIC ACID, [SIALIC-6-14C] is subsequently purified using chromatographic techniques .
化学反应分析
Types of Reactions: CMP SIALIC ACID, [SIALIC-6-14C] undergoes various biochemical reactions, primarily involving sialyltransferases. These enzymes transfer the sialic acid moiety from CMP-sialic acid to acceptor molecules such as glycoproteins and glycolipids .
Common Reagents and Conditions: The common reagents used in these reactions include sialyltransferases, acceptor substrates (glycoproteins or glycolipids), and buffer solutions to maintain optimal pH and ionic strength .
Major Products: The major products of these reactions are sialylated glycoproteins and glycolipids, which are essential components of cell membranes and play roles in cell-cell interactions and signaling .
科学研究应用
CMP SIALIC ACID, [SIALIC-6-14C] is widely used in scientific research due to its radiolabeling, which allows for the tracking and quantification of sialic acid incorporation into glycoconjugates. Some key applications include:
作用机制
The mechanism of action of CMP SIALIC ACID, [SIALIC-6-14C] involves its role as a donor substrate for sialyltransferases. These enzymes catalyze the transfer of the sialic acid moiety from CMP-sialic acid to acceptor molecules, forming sialylated glycoconjugates . The radiolabeling with carbon-14 allows researchers to track the incorporation and metabolism of sialic acid in biological systems.
相似化合物的比较
CMP SIALIC ACID, [SIALIC-6-14C] can be compared with other sialic acid derivatives such as:
CMP-N-acetylneuraminic acid (CMP-Neu5Ac): The most common form of CMP-sialic acid, widely used in sialylation reactions.
CMP-N-glycolylneuraminic acid (CMP-Neu5Gc): Another naturally occurring sialic acid derivative, less common in humans but found in other mammals.
CMP-KDN (CMP-2-keto-3-deoxy-D-glycero-D-galacto-nonulosonic acid): A sialic acid derivative found in aquatic organisms and some bacteria.
The uniqueness of CMP SIALIC ACID, [SIALIC-6-14C] lies in its radiolabeling, which provides a powerful tool for studying sialic acid metabolism and its role in various biological processes.
属性
CAS 编号 |
147385-62-4 |
|---|---|
分子式 |
C11H19NO9 |
分子量 |
321.224 |
IUPAC 名称 |
(2S,4S,5S,6S)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1/i2+2,5+2,7+2,9+2,10+2,11+2 |
InChI 键 |
SQVRNKJHWKZAKO-IJEZIBBDSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


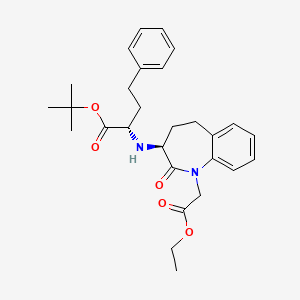
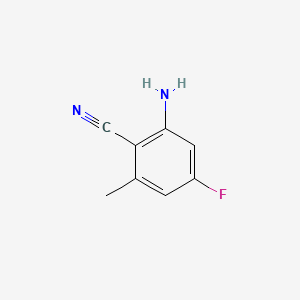
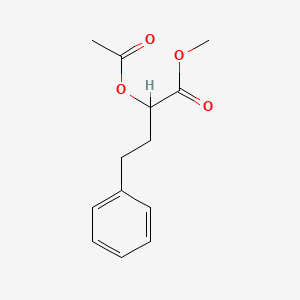
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,6S,12S,15S,18S,25S,28S)-18-(2-amino-2-oxoethyl)-6-[(1R)-1-hydroxyethyl]-12-(1H-imidazol-4-ylmethyl)-15-(1H-indol-3-ylmethyl)-3-methyl-2,5,8,11,14,17,20,23,27-nonaoxo-22-oxa-1,4,7,10,13,16,19,26-octazabicyclo[26.3.0]hentriacontane-25-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B583289.png)
